molecular formula C19H19F3N2 B2387530 1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole CAS No. 478030-36-3

1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole

Cat. No. B2387530
CAS RN: 478030-36-3
M. Wt: 332.37
InChI Key: TYUZNNRXLWPGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. This compound is a potent inhibitor of protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Scientific Research Applications

Corrosion Inhibition for C-Steel in Acidic Environments

Ebastine has been evaluated as a novel inhibitor for the corrosion of C-steel in hydrochloric acid (HCl) solutions. The inhibitory performance of Ebastine was investigated using weight loss (WL) and potentiodynamic polarization (PDP) methods. Key findings include:

Treatment of Parkinson’s Disease

Although not widely explored, there is a patent application for the use of 2-(4-tert-butylphenyl)-1H-benzimidazole (a close analog of Ebastine) in preparing a medicinal preparation for treating Parkinson’s disease . Further research is needed to fully understand its potential in this context.

Antioxidant Properties

Ebastine derivatives have been investigated for their antioxidant properties. For example, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), a degradant of Ebastine, exhibited reduced cell growth in a fermentation bioreactor. This finding highlights the compound’s potential as an antioxidant .

Pharmacokinetics and Drug Interactions

Researchers have investigated Ebastine’s pharmacokinetics, metabolism, and potential drug interactions. Understanding its absorption, distribution, metabolism, and excretion profiles is crucial for optimizing therapeutic use.

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-2-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2/c1-18(2,3)14-10-8-13(9-11-14)12-24-16-7-5-4-6-15(16)23-17(24)19(20,21)22/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUZNNRXLWPGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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